An In-depth Technical Guide to 3-Bromodibenzo[b,d]furan: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromodibenzo[b,d]furan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromodibenzo[b,d]furan is a halogenated aromatic heterocyclic compound built upon the rigid and electronically significant dibenzofuran scaffold. This tricyclic ether, featuring a strategic bromine substitution, has emerged as a pivotal building block in materials science and medicinal chemistry. Its unique electronic and structural characteristics make it a versatile precursor for creating complex organic molecules with tailored properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics and advanced materials. The dibenzofuran core itself is found in numerous natural products and pharmacologically active compounds, underscoring the importance of its derivatives.[1][2]
Part 1: Core Chemical and Physical Properties
3-Bromodibenzo[b,d]furan is a stable, white crystalline powder at room temperature, a characteristic that facilitates its handling and storage under standard laboratory conditions.[3] Its high melting point is indicative of the planarity and packing efficiency of the dibenzofuran ring system.
Physicochemical Data Table
| Property | Value | Source(s) |
| CAS Number | 26608-06-0 | [3][4][] |
| Molecular Formula | C₁₂H₇BrO | [3][] |
| Molecular Weight | 247.09 g/mol | [3][] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 232-233 °C | [3] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [3] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | [] |
Part 2: Synthesis and Manufacturing
The primary and most reliable synthesis of 3-Bromodibenzo[b,d]furan is achieved through a Sandmeyer-type reaction, starting from the readily available 3-aminodibenzofuran. This classical approach provides a high-yielding and scalable route to the target molecule.
Experimental Protocol: Synthesis from 3-Aminodibenzofuran[3]
-
Diazotization:
-
In a suitable reaction vessel, suspend 3-aminodibenzofuran in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to between -10°C and 0°C using an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the unstable diazonium salt. Stir for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide (CuBr) in aqueous hydrobromic acid and cool it to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the CuBr solution, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to 40°C and stir for an additional 18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the product into an organic solvent such as dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with an aqueous sodium sulfite solution (to remove excess bromine) and saturated brine.
-
Dry the organic layer over a drying agent like magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a nonpolar eluent like n-heptane to afford pure 3-Bromodibenzo[b,d]furan.
-
Caption: Synthetic workflow for 3-Bromodibenzo[b,d]furan.
Part 3: Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 3-Bromodibenzo[b,d]furan stems from the reactivity of its carbon-bromine bond. This site serves as a versatile handle for introducing new functional groups and constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. 3-Bromodibenzo[b,d]furan readily participates in this reaction with various organoboron reagents (boronic acids or esters) to yield 3-aryl or 3-vinyl substituted dibenzofurans. These products are of significant interest in the field of organic electronics, particularly for creating emissive materials in OLEDs.[6][7]
The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron reagent.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
For drug development, the introduction of nitrogen-containing functional groups is paramount. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling 3-Bromodibenzo[b,d]furan with a wide range of primary or secondary amines.[10][11] This reaction provides direct access to 3-aminodibenzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[12][13] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 4: Spectroscopic Characterization
Accurate structural elucidation is critical for any chemical entity. The following section details the expected spectroscopic signatures for 3-Bromodibenzo[b,d]furan based on its structure and data from analogous compounds.[15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromodibenzo[b,d]furan will show seven distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the unsubstituted benzene ring will appear as a complex multiplet, while the protons on the brominated furan ring will show characteristic splitting patterns.
-
H4: Will likely appear as a doublet, coupled to H2.
-
H2: Will appear as a doublet of doublets, coupled to H4 and H1.
-
H1: Will likely appear as a doublet, coupled to H2. The exact chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the fused ring system.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals for the 12 unique carbon atoms in the molecule.
-
Aromatic Carbons: Signals will typically appear in the range of δ 110-160 ppm.
-
C-Br: The carbon directly attached to the bromine atom (C3) will be significantly shifted and its signal intensity may be reduced due to quadrupolar relaxation. Its chemical shift is expected to be around δ 115-125 ppm.
-
C-O: The two carbons flanking the ether oxygen (C4a, C5a) will be shifted downfield to approximately δ 155-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C-H stretching (aromatic): A series of sharp bands just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching (aryl ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of nearly equal intensity at m/z 246 and 248.
-
Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81) and the loss of CO to form a biphenylene radical cation.
Part 5: Applications in Research and Development
Materials Science
3-Bromodibenzo[b,d]furan is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3] Through cross-coupling reactions, various aryl groups can be attached at the 3-position to tune the electronic properties (e.g., HOMO/LUMO levels), thereby controlling the emission color, efficiency, and stability of the final device.
Drug Discovery and Medicinal Chemistry
The dibenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in a variety of biologically active molecules.[1][17] Derivatives have shown potential as anticancer and antibacterial agents.[1] The ability to functionalize the 3-position of the dibenzofuran core via 3-Bromodibenzo[b,d]furan allows for the systematic exploration of structure-activity relationships (SAR). By introducing different amine, aryl, or alkyl groups, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. For example, substituted benzofurans have been investigated for a wide range of therapeutic targets, including enzymes and receptors involved in inflammation and cancer.[2][17][18]
Part 6: Safety and Handling
3-Bromodibenzo[b,d]furan is classified as a chemical that causes skin and eye irritation. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromodibenzo[b,d]furan is a high-value chemical intermediate whose utility is rooted in the strategic placement of a reactive bromine atom on the stable dibenzofuran core. This structure allows for facile diversification through modern cross-coupling chemistry, providing access to a vast chemical space of novel materials and potential drug candidates. Its well-defined synthesis and predictable reactivity make it an indispensable tool for researchers in organic synthesis, materials science, and pharmaceutical development.
References
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9073145/]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/5069]
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/25/14/7798]
- 3-Bromodibenzo[b,d]furan(26608-06-0)FT-IR. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_26608-06-0_FT-IR.htm]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Facile synthesis of 3-aryl benzofurans, 3-aryl benzothiophenes, 2-aryl indoles and their dimers. ResearchGate. [URL: https://www.researchgate.net/publication/333979805_Facile_synthesis_of_3-aryl_benzofurans_3-aryl_benzothiophenes_2-aryl_indoles_and_their_dimers]
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [URL: https://www.rsc.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/118]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654641/]
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/scitech-24/125988582]
- Substituted benzofuran. Wikipedia. [URL: https://en.wikipedia.org/wiki/Substituted_benzofuran]
- Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/dihydrobenzofurans.shtm]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [URL: https://www.acs.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26777299/]
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/dihydrobenzofurans.shtm]
- Benzofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzofurans.shtm]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.09%3A_The_Suzuki-Miyaura_Coupling]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Chem 117 Reference Spectra Spring 2011. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~harding/IGOC/R/refspec.pdf]
- 3-Bromodibenzo[b,d]furan. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/3-bromodibenzobdfuran/]
- CAS 26608-06-0 3-Bromodibenzo[b,d]furan. BOC Sciences. [URL: https://www.bocsci.com/3-bromodibenzo-b-d-furan-cas-26608-06-0-b54439.html]
- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/13785]
- 3-Bromodibenzo[b,d]furan CAS#: 26608-06-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6249053.htm]
- The Suzuki Reaction. Myers Research Group, Harvard University. [URL: https://myers.iq.harvard.edu/files/myers-group/files/andrews-suzuki-coupling.pdf]
- 13C NMR spectroscopy. NPTEL. [URL: https://nptel.ac.in/courses/104106075]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- 3,7-dibromodibenzo[b,d]furan (C12H6Br2O). PubChemLite. [URL: https://pubchemlite.com/compound/3,7-dibromodibenzo[b,d]furan]
- 26608-06-0|3-Bromodibenzo[b,d]furan. BLD Pharm. [URL: https://www.bldpharm.com/products/26608-06-0.html]
- 3-Bromofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/JoyncvN6itb]
- NMR Spectra of Products. The Royal Society of Chemistry. [URL: https://www.rsc.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.
- 2-Bromodibenzofuran. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromodibenzofuran]
- C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_isomers/13C_NMR_spectra_index.htm]
- 4-Bromodibenzofuran 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652034]
- Benzoic acid, 3-bromo-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C585768&Type=MASS&Index=0#MASS]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 3-Bromodibenzo[b,d]furan CAS#: 26608-06-0 [m.chemicalbook.com]
- 4. 3-Bromodibenzo[b,d]furan | [frontierspecialtychemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ekwan.github.io [ekwan.github.io]
- 16. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 17. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
